molecular formula C9H12ClF2NO B1377622 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride CAS No. 1376321-29-7

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride

Cat. No. B1377622
M. Wt: 223.65 g/mol
InChI Key: JINOPQABKUPGCH-UHFFFAOYSA-N
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Description

“2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1376321-29-7 . It has a molecular weight of 223.65 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2NO.ClH/c1-5(12)9(13)6-2-3-7(10)8(11)4-6;/h2-5,9,13H,12H2,1H3;1H . This code provides a specific representation of the molecule’s structure. For a visual representation, it’s recommended to use specialized software to generate a 3D model from the InChI code.

Scientific Research Applications

  • Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines

    • Application Summary: This research focuses on the use of transaminases (TAs) for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
    • Methods of Application: The study reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis .
    • Results: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .
  • Biological potential of indole derivatives

    • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results: Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals

    • Application Summary: This research focuses on the effects of difluorophenyl substituents on the structural, redox, and magnetic properties of Blatter radicals .
    • Methods of Application: The study involved the synthesis of two isomeric Blatter’s radicals, 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b), and the examination of their properties .
    • Results: The presence of two F atoms in the phenyl substituent has a substantial effect on the packing of radicals 1a and 1b .
  • Synthesis of Fluorinated Pyridines

    • Application Summary: This research focuses on the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties .
    • Methods of Application: The study reviews various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .
    • Results: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals

    • Application Summary: This research focuses on the effects of difluorophenyl substituents on the structural, redox, and magnetic properties of Blatter radicals .
    • Methods of Application: The study involved the synthesis of two isomeric Blatter’s radicals, 1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b), and the examination of their properties .
    • Results: The presence of two F atoms in the phenyl substituent has a substantial effect on the packing of radicals 1a and 1b .
  • Synthesis of Fluorinated Pyridines

    • Application Summary: This research focuses on the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties .
    • Methods of Application: The study reviews various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .
    • Results: Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For detailed safety and hazard information, it’s recommended to refer to the compound’s MSDS.

properties

IUPAC Name

2-amino-1-(3,4-difluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-5(12)9(13)6-2-3-7(10)8(11)4-6;/h2-5,9,13H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINOPQABKUPGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)F)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
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2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
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2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
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2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
Reactant of Route 5
2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
Reactant of Route 6
2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride

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